Bis(2,4,6-triisopropylphenyl) disulfide

概要

説明

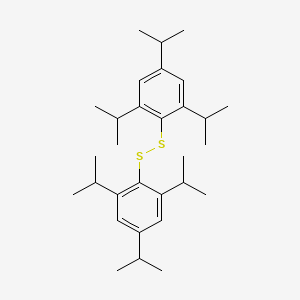

Bis(2,4,6-triisopropylphenyl) disulfide is an organic compound with the molecular formula C30H46S2 and a molecular weight of 470.82 g/mol It is characterized by the presence of two sulfur atoms connected by a disulfide bond, each bonded to a 2,4,6-triisopropylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-triisopropylphenyl) disulfide typically involves the reaction of 2,4,6-triisopropylphenyl thiol with an oxidizing agent. One common method is the oxidation of 2,4,6-triisopropylphenyl thiol using iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2C9H12SH+I2→C18H24S2+2HI

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Bis(2,4,6-triisopropylphenyl) disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield the corresponding thiols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: 2,4,6-triisopropylphenyl thiol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

科学的研究の応用

Chemical Synthesis and Fluorination Agents

One of the primary applications of bis(2,4,6-triisopropylphenyl) disulfide is as an intermediate in the production of fluorinating agents. Its bulky structure allows for selective reactions that are crucial in synthesizing various fluorinated compounds. According to a patent detailing methods for preparing diaryl disulfides, this compound can be synthesized efficiently through chlorosulfonylation followed by treatment with iodotrimethylsilane . This method not only enhances the yield but also reduces byproducts compared to traditional multi-step processes.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Steps Required | Yield | Byproducts |

|---|---|---|---|

| Chlorosulfonylation + Iodotrimethylsilane | 2 | High | Low |

| Bromination + Magnesium + Sulfur | 3 | Low | High (brominated phenols) |

Catalytic Applications

This compound has been explored for its catalytic properties in various organic reactions. A notable study demonstrated its use as a catalyst in photoinduced reactions where it facilitated intramolecular anti-Markovnikov additions. The compound's relatively low oxidative ability makes it suitable for mild reaction conditions, allowing for the formation of complex organic molecules without extensive side reactions .

Polymer Chemistry

The compound also shows promise in polymer chemistry as a cross-linking agent due to its disulfide bonds. These bonds can enhance the thermal and mechanical properties of polymers. Research indicates that incorporating this compound into polymer matrices can improve their resilience and stability under various environmental conditions .

Case Study: Cross-Linking in Polymeric Materials

A recent investigation into the effects of this compound on polyurethanes revealed significant improvements in tensile strength and flexibility. The study utilized varying concentrations of the disulfide compound to assess its impact on the polymer's mechanical properties.

作用機序

The mechanism of action of Bis(2,4,6-triisopropylphenyl) disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and stability .

類似化合物との比較

Similar Compounds

- Bis(2,4,6-trimethylphenyl) disulfide

- Bis(2,4,6-triethylphenyl) disulfide

- Bis(2,4,6-triisobutylphenyl) disulfide

Uniqueness

Bis(2,4,6-triisopropylphenyl) disulfide is unique due to the bulky isopropyl groups attached to the phenyl rings. These bulky groups provide steric hindrance, which can influence the compound’s reactivity and stability compared to other disulfides. This steric effect can be advantageous in certain synthetic applications where selective reactions are desired .

生物活性

Bis(2,4,6-triisopropylphenyl) disulfide, commonly referred to as TRIP disulfide, is a compound of significant interest in the field of organic chemistry and medicinal applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Chemical Formula : C30H46S2

- Molecular Weight : 478.74 g/mol

- CAS Number : 20875-34-7

Synthesis Methods

The synthesis of this compound typically involves the chlorosulfonylation of 1,3,5-triisopropylbenzene followed by treatment with sulfur halides. This method has been noted for its efficiency in producing bulky diaryl disulfides but may involve complex steps and costly reagents .

Antioxidant Properties

TRIP disulfide exhibits notable antioxidant activity. Research indicates that compounds with disulfide linkages can scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in biological systems.

Cytotoxic Effects

Several studies have explored the cytotoxic effects of TRIP disulfide on various cancer cell lines. For example:

- A549 (lung cancer)

- HeLa (cervical cancer)

- B16F10 (melanoma)

In vitro assays demonstrated that TRIP disulfide induced apoptosis in these cell lines, suggesting potential as an anticancer agent .

Case Studies

-

Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of TRIP disulfide on multiple cancer cell lines. The results showed a dose-dependent increase in cell death, with IC50 values ranging from 10 µM to 20 µM across different cell types . -

Mechanism of Action

The mechanism by which TRIP disulfide exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative damage and subsequent activation of apoptotic pathways . -

Reactivity in Organic Synthesis

TRIP disulfide has been employed as a reagent in organic synthesis, particularly in decarboxylative reactions under LED light irradiation. This application highlights its versatility beyond biological activity and suggests further exploration into its synthetic utility .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Cytotoxicity | Induced apoptosis in A549 and HeLa cells at micromolar concentrations |

| Study 2 | Antioxidant Activity | Effective scavenging of free radicals; potential protective effects against oxidative stress |

| Study 3 | Synthetic Applications | Used as a reagent for decarboxylation reactions with high yields |

特性

IUPAC Name |

1,3,5-tri(propan-2-yl)-2-[[2,4,6-tri(propan-2-yl)phenyl]disulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46S2/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-32-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOCUDMSUFOLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)SSC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448253 | |

| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20875-34-7 | |

| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。